4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, characterized by the presence of two fluorine atoms at the 4th position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent fluorination. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its non-fluorinated form.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The non-fluorinated parent compound, which lacks the enhanced properties conferred by the fluorine atoms.
4-Fluoro-1,2,3,4-tetrahydroisoquinoline: A mono-fluorinated derivative with intermediate properties between the non-fluorinated and di-fluorinated forms.
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A salt form that may exhibit different solubility and stability characteristics.
Uniqueness: this compound stands out due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties. These modifications enhance its reactivity, binding affinity, and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,4-difluoro-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)6-12-5-7-3-1-2-4-8(7)9/h1-4,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWKAQOYHYDALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(CN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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